

Validating the Structure of 4-Methoxy-3-nitrobiphenyl: A 2D NMR Comparison Guide

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Compound of Interest

Compound Name: 4-Methoxy-3-nitrobiphenyl

Cat. No.: B103475

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In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. For researchers and scientists, this validation underpins the reliability of subsequent biological and physical data. This guide provides an objective comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural elucidation of **4-Methoxy-3-nitrobiphenyl**, a key intermediate in the synthesis of various compounds. We present supporting hypothetical experimental data and detailed protocols to illustrate the power of these methods.

Predicted Spectroscopic Data Summary

While experimental spectra for **4-Methoxy-3-nitrobiphenyl** are not widely available in the public domain, a predicted dataset can be constructed based on established principles of NMR spectroscopy. The electron-donating methoxy group and the electron-withdrawing nitro group exert distinct and predictable effects on the chemical shifts of the aromatic protons and carbons.

Predicted ^1H and ^{13}C NMR Chemical Shifts

The expected chemical shifts for **4-Methoxy-3-nitrobiphenyl** are summarized below. These values are estimated based on the analysis of substituent effects on benzene rings.[1][2][3][4][5] The nitro group is strongly electron-withdrawing, causing downfield shifts for ortho and para protons, while the methoxy group is electron-donating, leading to upfield shifts.[6]

Atom	Predicted ^1H δ (ppm)	Predicted ^{13}C δ (ppm)	Rationale
Ring A (Substituted Ring)			
H-2	~8.1	Ortho to NO_2 group, significantly deshielded.	
C-1	~138.0	Quaternary carbon attached to the second phenyl ring.	
C-2	~120.0		
C-3	~149.0	Attached to the electron-withdrawing NO_2 group.	
C-4	~155.0	Attached to the electron-donating OCH_3 group.	
H-5	~7.2	Ortho to OCH_3 and meta to NO_2 .	
C-5	~115.0		
H-6	~7.6	Meta to both OCH_3 and NO_2 .	
C-6	~128.0		
OCH_3	~3.9 (s, 3H)	~56.5	Typical range for a methoxy group on an aromatic ring. [7]
Ring B (Unsubstituted Ring)			
H-2'/H-6'	~7.5 (m, 2H)	~129.0	

H-3'/H-5'	~7.4 (m, 2H)	~128.5
H-4'	~7.3 (m, 1H)	~127.5
C-1'	~140.0	Quaternary carbon attached to the first phenyl ring.

2D NMR Correlation Analysis

2D NMR experiments reveal through-bond correlations between nuclei, providing definitive evidence of the molecular framework.

COSY (Correlation Spectroscopy) Data

The COSY spectrum identifies protons that are coupled to each other, typically through two or three bonds. For **4-Methoxy-3-nitrobiphenyl**, this would confirm the connectivity of the protons on each aromatic ring.[\[8\]](#)[\[9\]](#)

Correlating Protons	Expected Coupling
H-5 / H-6	3J (ortho coupling, ~8-10 Hz) [10] [11]
H-2 / H-6	4J (meta coupling, ~2-3 Hz) [12]
H-2' / H-3'	3J (ortho coupling, ~7-9 Hz)
H-3' / H-4'	3J (ortho coupling, ~7-9 Hz)
H-4' / H-5'	3J (ortho coupling, ~7-9 Hz)
H-5' / H-6'	3J (ortho coupling, ~7-9 Hz)

HSQC (Heteronuclear Single Quantum Coherence) Data

The HSQC experiment correlates protons directly to their attached carbons (one-bond $^1J_{CH}$ coupling), allowing for the unambiguous assignment of carbon signals for all protonated carbons.[\[13\]](#)

^1H δ (ppm)	^{13}C δ (ppm)	Assignment
~8.1	~120.0	H-2 / C-2
~7.2	~115.0	H-5 / C-5
~7.6	~128.0	H-6 / C-6
~3.9	~56.5	OCH ₃ / OCH ₃
~7.5	~129.0	H-2', H-6' / C-2', C-6'
~7.4	~128.5	H-3', H-5' / C-3', C-5'
~7.3	~127.5	H-4' / C-4'

HMBC (Heteronuclear Multiple Bond Correlation) Data

The HMBC experiment is crucial for identifying long-range (two- and three-bond) correlations between protons and carbons.^{[14][15]} This allows for the connection of different spin systems and the assignment of quaternary (non-protonated) carbons.

Proton (¹ H)	Correlating Carbon (¹³ C)	Correlation Type	Structural Insight
OCH ₃ (~3.9 ppm)	C-4 (~155.0 ppm)	³ J	Confirms methoxy group position.
H-2 (~8.1 ppm)	C-4 (~155.0 ppm)	³ J	Connects H-2 to the methoxy-bearing carbon.
H-2 (~8.1 ppm)	C-1' (~140.0 ppm)	³ J	Key correlation linking the two phenyl rings.
H-5 (~7.2 ppm)	C-3 (~149.0 ppm)	³ J	Confirms position relative to the nitro group.
H-5 (~7.2 ppm)	C-1 (~138.0 ppm)	³ J	Connects H-5 to the biphenyl linkage.
H-6 (~7.6 ppm)	C-4 (~155.0 ppm)	³ J	Further confirms connectivity in Ring A.
H-2'/H-6' (~7.5 ppm)	C-1 (~138.0 ppm)	³ J	Key correlation linking the two phenyl rings.
H-2'/H-6' (~7.5 ppm)	C-4' (~127.5 ppm)	³ J	Confirms connectivity in Ring B.

Experimental Protocols

Standardized protocols are essential for reproducible results.

Sample Preparation

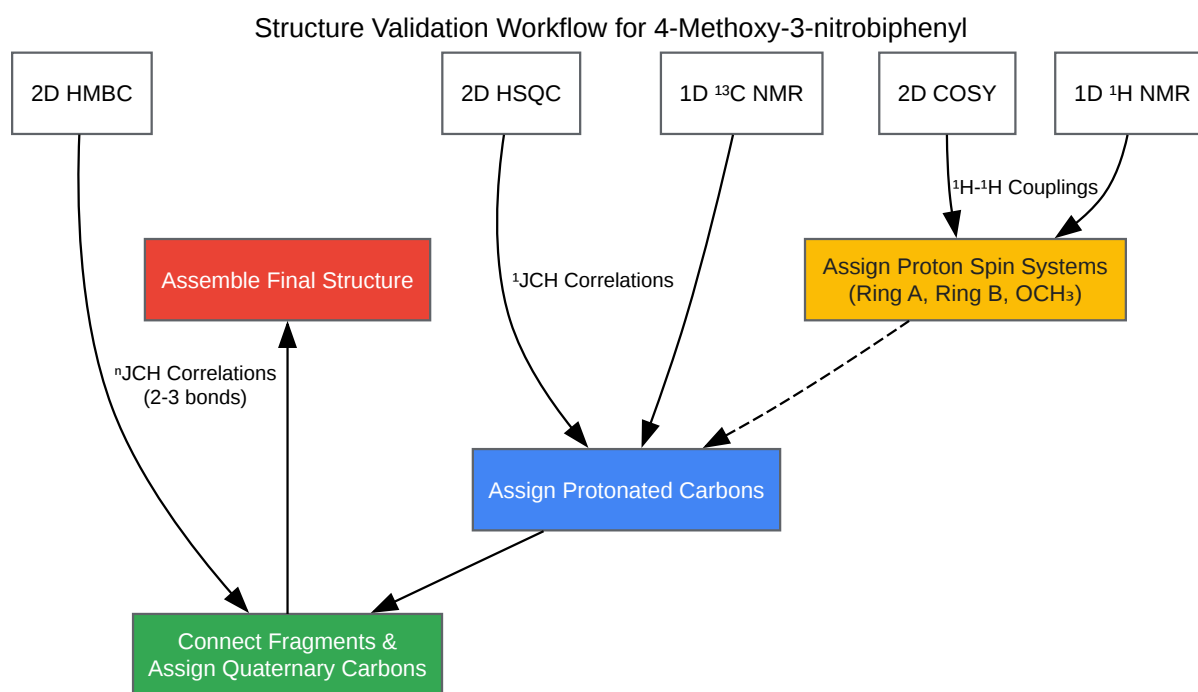
- Dissolve 5-10 mg of **4-Methoxy-3-nitrobiphenyl** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

- Instrument: 400 MHz (or higher) NMR spectrometer.
- Temperature: 298 K.
- ^1H NMR:
 - Pulse Program: zg30
 - Scans: 16
 - Relaxation Delay: 2.0 s
- COSY:
 - Pulse Program: cosygpqf
 - Scans: 8-16 per increment
 - Data points: 2048 (F2) x 256 (F1)
- HSQC:
 - Pulse Program: hsqcedetgpsisp2.3
 - Scans: 4-8 per increment
 - ^1JCH coupling constant: Optimized for ~145 Hz.
- HMBC:
 - Pulse Program: hmbcgpndqf
 - Scans: 16-32 per increment
 - Long-range coupling constant: Optimized for 8 Hz.

Structure Validation Workflow

The logical process for validating the structure of **4-Methoxy-3-nitrobiphenyl** using the acquired NMR data is outlined below.



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Caption: Logical workflow for structure elucidation using 2D NMR.

Comparison with Alternative Methods

While 2D NMR is a powerful tool, other spectroscopic methods provide complementary information for comprehensive structure validation.^{[16][17][18]}

Method	Information Provided	Strengths	Limitations
2D NMR Spectroscopy	Detailed atomic connectivity (through-bond correlations).	Provides an unambiguous and complete picture of the carbon-hydrogen framework.	Can be less sensitive than MS, requiring more sample.
Mass Spectrometry (MS)	Molecular weight and fragmentation patterns.	High sensitivity, provides molecular formula with high-resolution MS.	Does not provide direct information on atom connectivity; isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy	Presence of functional groups (e.g., C-O, NO ₂ , C=C).	Quick and easy method to confirm the presence of key functional groups.	Provides limited information about the overall molecular structure.
X-ray Crystallography	Precise 3D arrangement of atoms in a crystal.	The "gold standard" for absolute structure determination.	Requires a suitable single crystal, which can be difficult to obtain.

Conclusion

The combination of COSY, HSQC, and HMBC 2D NMR experiments provides a robust and definitive method for the structural validation of **4-Methoxy-3-nitrobiphenyl**. By systematically analyzing the through-bond correlations, researchers can piece together the molecular framework with a high degree of confidence. The key HMBC correlations across the biphenyl linkage and to the quaternary carbons are particularly crucial for confirming the overall structure. When combined with complementary techniques like mass spectrometry, this multifaceted analytical approach ensures the unequivocal identification of chemical structures, a critical step in all areas of chemical research and development.

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